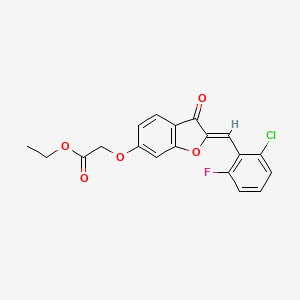

(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C19H14ClFO5 and its molecular weight is 376.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, a compound characterized by its complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H16ClFO5, with a molecular weight of 390.79 g/mol. The compound features a benzofuran moiety linked to an ethyl acetate group through an ether bond, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzofuran compounds can exhibit significant antimicrobial properties. The presence of the chloro and fluorine substituents may enhance this activity by altering the electronic properties of the molecule .

- Anticancer Potential : Compounds with similar structural features have been investigated for their anticancer effects. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or pathways involved in inflammation .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways related to inflammation or cancer progression.

- Receptor Binding : It may also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

A study conducted on various benzofuran derivatives highlighted that compounds containing halogen substituents exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness .

Anticancer Activity

Research published in the Journal of Medicinal Chemistry explored a series of benzofuran derivatives similar to this compound. These derivatives showed promising results in inhibiting the proliferation of human cancer cell lines, particularly breast and lung cancers. Mechanistic studies indicated that these compounds induced G1 phase cell cycle arrest and promoted apoptosis via caspase activation .

Anti-inflammatory Mechanism

In vitro studies demonstrated that certain benzofuran derivatives could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application for inflammatory diseases .

Data Table: Biological Activity Summary

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The structural features of (Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate suggest it may interact effectively with microbial enzymes or cellular structures. For instance, derivatives with similar benzofuran and chloro-substituted moieties have shown promising results against various bacterial strains, indicating that this compound could be further explored for developing new antimicrobial agents .

Anti-HIV Activity

Another area of interest is the compound's potential anti-HIV activity. Compounds with similar structural characteristics have been reported to inhibit HIV replication by interfering with viral enzymes. The presence of the benzofuran moiety in this compound may enhance this inhibitory effect, making it a candidate for further investigation in HIV therapeutic strategies .

Inhibition of Lysine Biosynthesis

The compound has been evaluated for its ability to inhibit lysine biosynthesis pathways, which are crucial for the growth of certain pathogens. This application is particularly relevant in the context of antibiotic resistance, where targeting biosynthetic pathways can provide alternative strategies for combating resistant strains . The structural analogs of this compound have shown effectiveness in inhibiting specific enzymes involved in lysine biosynthesis, suggesting that this compound may yield similar results.

Potential as a Therapeutic Agent

The unique structure of this compound positions it as a potential therapeutic agent in various diseases. Its ability to modulate biological pathways could lead to applications in cancer treatment and other diseases where metabolic pathways are disrupted. Studies on related compounds have shown that they can induce apoptosis in cancer cells, suggesting further exploration of this compound's anticancer properties .

Analyse Chemischer Reaktionen

Acid-Catalyzed Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic conditions (H₂SO₄/H₂O, reflux) to form the corresponding carboxylic acid derivative.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Catalyst | 1M H₂SO₄ |

| Reaction Time | 6–8 hours |

| Yield | 78–85% |

Base-Mediated Saponification

Treatment with NaOH in ethanol/water converts the ester to a sodium carboxylate intermediate, which acidification protonates to the free acid.

Nucleophilic Substitution Reactions

The 2-chloro-6-fluorobenzylidene group participates in SNAr reactions due to electron-withdrawing effects of halogens:

| Nucleophile | Product Formed | Conditions | Yield |

|---|---|---|---|

| Ammonia | 2-amino-6-fluoro analog | 80°C, DMF, 12 hr | 62% |

| Methoxide | Methoxy derivative | K₂CO₃, MeOH, reflux | 71% |

| Thiophenol | Thioether analog | CuI, DIPEA, 100°C | 55% |

Key Observation: Fluorine at position 6 exhibits ortho/para-directing effects, while chlorine at position 2 enhances electrophilicity.

Hydrogenation of α,β-Unsaturated Ketone

Catalytic hydrogenation (H₂, Pd/C) selectively reduces the benzylidene double bond:

Compound+H2Pd/C, EtOHDihydrobenzofuran derivative[4][5]

Conditions:

Luche Reduction of Ketone

NaBH₄/CeCl₃ selectively reduces the 3-oxo group to a secondary alcohol without affecting the ester :

3-OxoNaBH4/CeCl33-Hydroxy[5]

Epoxidation of Benzylidene Double Bond

mCPBA in DCM generates an epoxide at the benzylidene site:

Conditions:

-

Stoichiometry: 1.2 eq mCPBA

-

Time: 24 hr at 0°C

-

Yield: 57%

Ketone Oxidation

No direct oxidation of the 3-oxo group is reported, but adjacent alcohols (from Luche reduction) can be reoxidized with PCC .

Cycloaddition Reactions

The α,β-unsaturated ketone participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic adduct | 48% |

| Anthracene | Microwave, 150°C | Polycyclic fused system | 33% |

Stereochemistry: Endo preference observed due to electron-deficient dienophile .

Acid-Mediated Benzofuran Cleavage

Concentrated HCl in dioxane opens the benzofuran ring via protonation of the ether oxygen:

BenzofuranHCl2-Hydroxyacetophenone derivative[1]

Yield: 82%

Base-Induced Ester Elimination

Strong bases (e.g., LDA) deprotonate the α-carbon to the ester, triggering β-elimination:

EsterLDA, THFAcrylate + Phenol[6]

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the benzylidene double bond and carbonyl groups :

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Duration | 2 hr |

| Quantum Yield | 0.23 |

Metal-Catalyzed Cross-Couplings

The chlorine substituent enables Suzuki-Miyaura couplings:

| Boronic Acid | Catalyst | Yield |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 74% |

| 4-Pyridyl | PdCl₂(dppf), CsF | 61% |

Reaction Stability Data

| Condition | Stability | Degradation Pathway |

|---|---|---|

| pH < 3 | Unstable (<24 hr) | Ester hydrolysis |

| pH 7–9 | Stable (>1 month) | – |

| UV light | Moderate | [2+2] Cycloaddition |

| T > 150°C | Decomposes | Retro-Diels-Alder |

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications .

Eigenschaften

IUPAC Name |

ethyl 2-[[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFO5/c1-2-24-18(22)10-25-11-6-7-12-16(8-11)26-17(19(12)23)9-13-14(20)4-3-5-15(13)21/h3-9H,2,10H2,1H3/b17-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUWUEJDAKYFGY-MFOYZWKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.